

# CAS number 10075-48-6 information and registration details.

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 5-Bromo-3-methyl-1h-indole

Cat. No.: B157855

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## 5-Bromo-3-methylindole: A Technical Guide for Researchers

CAS Number: 10075-48-6

Chemical Formula:  $C_9H_8BrN$

Molecular Weight: 210.07 g/mol

This technical guide provides an in-depth overview of 5-Bromo-3-methylindole, a halogenated indole derivative of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive data, experimental protocols, and visualizations of its chemical synthesis and potential biological signaling pathways.

## Chemical and Physical Properties

5-Bromo-3-methylindole is a solid at room temperature, with its color ranging from beige to white depending on purity.<sup>[1]</sup> It is characterized by a bicyclic structure composed of a fused benzene and pyrrole ring, with a bromine atom at the 5-position and a methyl group at the 3-position.<sup>[1]</sup> These substitutions significantly influence its chemical reactivity and biological properties.<sup>[1]</sup>

Property	Value	Source
Melting Point	78-82 °C	
Form	Solid	
Storage Temperature	2-8°C	

## Synthesis Protocols

Several methods for the synthesis of 5-Bromo-3-methylindole have been reported. Below are detailed protocols for two common synthetic routes.

### Protocol 1: Reduction of 5-Bromo-1H-indole-3-carbaldehyde

This protocol describes the synthesis of 5-Bromo-3-methylindole via the reduction of 5-bromo-1H-indole-3-carbaldehyde using lithium aluminum hydride ( $\text{LiAlH}_4$ ).

Materials:

- 5-Bromo-1H-indole-3-carbaldehyde
- Lithium aluminum hydride ( $\text{LiAlH}_4$ )
- Anhydrous tetrahydrofuran (THF)
- Diethyl ether
- 1N Hydrochloric acid (HCl)
- Ethyl acetate
- Saturated aqueous sodium chloride solution
- Anhydrous sodium sulfate
- Dichloromethane (DCM)

- Heptane
- Silica gel

Procedure:

- A solution of 5-bromo-1H-indole-3-carbaldehyde (13.12 g, 58.6 mmol) in 100 mL of THF is added to a refluxing mixture of LiAlH<sub>4</sub> (4.89 g, 129 mmol) in 100 mL of THF over a period of 30 minutes.
- The reaction mixture is refluxed for 8 hours.
- After cooling to room temperature, the reaction is quenched by the addition of 50 mL of diethyl ether.
- The mixture is then acidified to a pH of 3 with 1N HCl while being cooled in an ice bath.
- The reaction mixture is diluted with 125 mL of ethyl acetate and transferred to a separatory funnel.
- The organic layer is washed twice with 50 mL of water and once with 50 mL of saturated aqueous sodium chloride solution.
- The organic layer is dried over anhydrous sodium sulfate and filtered.
- The filtrate is concentrated under reduced pressure to yield the crude product.
- The crude product is dissolved in a small amount of DCM and purified by column chromatography on silica gel (80 g), eluting with a gradient of 0-50% ethyl acetate in heptane over 15 minutes.
- The fractions containing the desired product are combined and concentrated to yield **5-bromo-3-methyl-1H-indole**.



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Workflow for the synthesis of 5-Bromo-3-methylindole via reduction.

## Biological Activity and Signaling Pathways

5-Bromo-3-methylindole and its derivatives have shown promising biological activities, particularly as antifungal and anticancer agents. The indole scaffold is a common feature in many biologically active compounds.

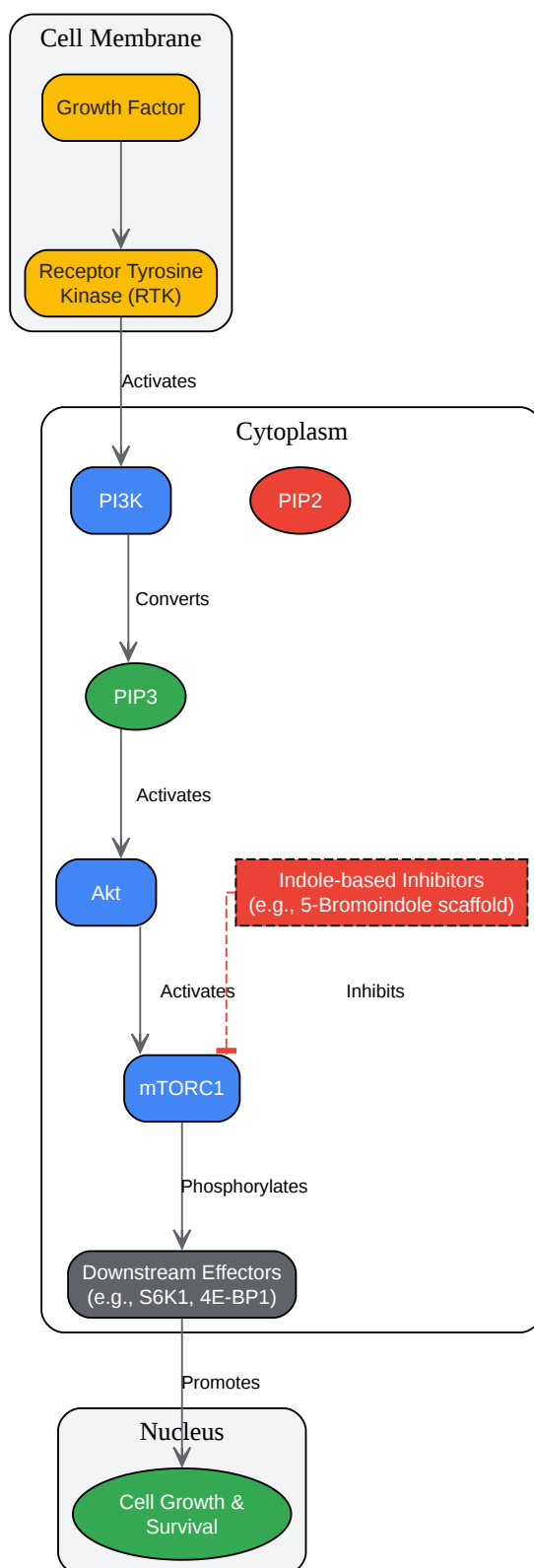
### Antifungal Activity

Derivatives of 5-bromoindole have demonstrated notable antifungal activity against phytopathogens such as *Monilinia fructicola* and *Botrytis cinerea*. Studies suggest that the presence of the bromine atom at the 5-position enhances the antifungal potential compared to the unsubstituted indole.[2] The proposed mechanism of action for some antifungal indole derivatives involves the inhibition of succinate dehydrogenase (SDH) in the mitochondrial electron transport chain.[2]

### Anticancer Activity and the mTOR/Akt/Pi3K Signaling Pathway

The 5-bromoindole scaffold is a key structural motif in the design of various anticancer agents.[3] While direct experimental evidence for the mechanism of action of 5-Bromo-3-methylindole itself is limited, the broader class of indole-based compounds has been extensively studied as inhibitors of the mTOR/Akt/Pi3K signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[4]

The mTOR (mammalian target of rapamycin) protein kinase exists in two distinct complexes, mTORC1 and mTORC2. The PI3K/Akt signaling cascade acts upstream of mTOR. Growth factor signaling activates PI3K, which in turn activates Akt. Akt can then activate mTORC1, leading to the phosphorylation of downstream effectors that promote protein synthesis and cell growth. Indole-based inhibitors are often designed to target the ATP-binding site of mTOR kinase, thereby blocking its activity and inducing apoptosis in cancer cells.[4]



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The mTOR/Akt/Pi3K signaling pathway and the proposed site of action for indole-based inhibitors.

## Registration and Regulatory Information

As of the latest available information, 5-Bromo-3-methylindole (CAS 10075-48-6) is not listed on the United States Toxic Substances Control Act (TSCA) Inventory.[1] There is also no indication of a current registration under the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation.[5] Researchers and drug development professionals should ensure compliance with all local and international regulations regarding the handling, use, and transport of this chemical.

## Safety Information

5-Bromo-3-methylindole is classified as harmful if swallowed, and it can cause skin and serious eye irritation.[6] It may also cause respiratory irritation.[6] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling this compound. For detailed safety information, please refer to the supplier's Safety Data Sheet (SDS).

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)